4-Aminopyridine-2-sulfonamide

Descripción

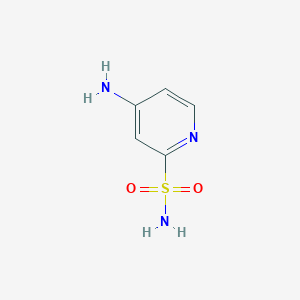

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHVLVARXLSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Aminopyridine 2 Sulfonamide and Its Derivatives

Classical and Contemporary Synthetic Pathways for Sulfonamide Formation

The creation of the sulfonamide bond, particularly on a pyridine (B92270) ring, can be achieved through a variety of synthetic routes, ranging from well-established classical methods to innovative contemporary approaches.

Strategies for Introducing the Sulfonamide Moiety onto Pyridine Scaffolds

The introduction of a sulfonamide functional group onto a pyridine scaffold is a critical step in the synthesis of numerous biologically active compounds. acs.orgnih.gov Traditional methods for forming sulfonamides often involve the reaction of a sulfonyl chloride with an amine in the presence of a base. sci-hub.se This approach, while straightforward, can be limited by the availability and stability of the requisite sulfonyl chloride and may require harsh reaction conditions. rsc.orgacs.org

More recent strategies have focused on overcoming these limitations. One such method involves the halogen-metal exchange of a bromopyridine, followed by reaction with sulfuryl chloride and subsequent amidation. This has proven to be an efficient and scalable route to pyridine sulfonamides. thieme-connect.com Another approach utilizes the reaction of metalated pyridines with sulfur dioxide, followed by oxidation, though this requires careful handling of toxic sulfur dioxide. thieme-connect.com

The synthesis of N-pyridyl sulfonamides can also be accomplished by reacting a pyridine sulfonyl chloride with an aminopyridine. nih.gov For instance, the reaction between 2-aminopyridine (B139424) and benzenesulfonyl chloride in the presence of pyridine yields the corresponding sulfonamide. ekb.eg

A notable synthesis of 4-aminopyridine-3-sulfonamide involves dissolving 4-chloropyridine-3-sulfonamide (B47618) in concentrated aqueous ammonia (B1221849) and heating it in a sealed tube. prepchem.com This highlights a direct amination approach to access the desired 4-amino functionality.

Furthermore, the "ring approach" in inhibitor design focuses on modifying the scaffold attached to the zinc-binding group, such as a sulfonamide. This can involve techniques like perfluorination of an aromatic ring to increase the acidity of the sulfonamide nitrogen or using different heterocyclic rings. mdpi.com

Interactive Table: Comparison of Synthetic Strategies for Pyridine Sulfonamides

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Classical Amine-Sulfonyl Chloride Reaction | Amine, Sulfonyl Chloride, Base | Simple, widely applicable sci-hub.se | Availability/stability of sulfonyl chloride, potentially harsh conditions rsc.orgacs.org |

| Halogen-Metal Exchange | Bromopyridine, Organometallic Reagent, SO2Cl2 | Scalable, efficient thieme-connect.com | Requires organometallic reagents |

| Metalated Pyridine and SO2 | Metalated Pyridine, SO2, Oxidant | One-pot potential thieme-connect.com | Use of toxic sulfur dioxide thieme-connect.com |

| Direct Amination | Chloropyridine Sulfonamide, Ammonia | Direct access to amino functionality prepchem.com | Requires high pressure/temperature |

| Ring Approach Modification | Various | Tailorable electronic properties mdpi.com | Can require multi-step synthesis |

Electrochemical Synthesis Approaches for Pyridine Sulfonamides

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. acs.org These techniques are driven by electricity, avoiding the need for sacrificial reagents and often proceeding under mild conditions. nih.gov An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. acs.orgnih.gov This process is rapid, with reactions sometimes completing in as little as five minutes, and produces hydrogen as a benign byproduct. nih.gov

While the direct electrochemical coupling of heteroarylamines like 4-aminopyridine (B3432731) can be challenging, the addition of pyridine as an electron-mediator allows these substrates to become effective coupling partners. acs.orgnih.gov This has been successfully applied to the synthesis of sulfonamides from 4-aminopyridine. nih.gov The electrochemical synthesis of silver(I) complexes of N-2-pyridyl sulfonamide ligands has also been reported, demonstrating the utility of this approach in organometallic chemistry. nih.gov

The mechanism of electrochemical sulfonamide synthesis typically involves the anodic oxidation of a thiol to form a disulfide, followed by the oxidation of the amine to a radical cation. rsc.orgnih.gov This aminium radical then reacts with the disulfide to generate a sulfenamide (B3320178), which is further oxidized to the final sulfonamide. rsc.org

Multi-component Reactions and Diversification Strategies for Structural Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net MCRs are atom-economical and can rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of substituted pyridines bearing sulfonamide moieties. researchgate.netrsc.org For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and an N-(4-acetylphenyl)benzenesulfonamide derivative in the presence of ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. rsc.org The use of catalysts, such as novel ionic liquids or metal catalysts, can enhance the efficiency and yield of these reactions. nih.govrsc.orgrsc.org

These MCRs provide a versatile platform for creating a wide range of pyridine sulfonamide derivatives with varying substitution patterns, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. rsc.orgnih.gov The ability to introduce diverse functional groups in a single step allows for the efficient exploration of chemical space and the optimization of biological activity. acs.orgacs.org

Reaction Mechanism Elucidation and Mechanistic Interpretations of Synthetic Processes

Understanding the reaction mechanisms underlying the synthesis of pyridine sulfonamides is crucial for optimizing reaction conditions and designing new synthetic routes. For instance, in the electrochemical synthesis of sulfonamides, the process is believed to initiate with the formation of a disulfide from the thiol at the anode. rsc.org Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide intermediate. rsc.orgnih.gov This intermediate undergoes further oxidation to yield the final sulfonamide. rsc.org The presence of radical scavengers has been shown to inhibit the reaction, supporting the involvement of radical intermediates. nih.gov

In certain multi-component reactions for pyridine synthesis, a proposed mechanism involves a cooperative vinylogous anomeric-based oxidation. rsc.orgresearchgate.net This intricate pathway highlights the complex electronic interactions that can govern the formation of the pyridine ring.

The formation of N-sulfonylaminopyridones from N-cyanoacetoarylsulfonylhydrazide and acrylonitrile (B1666552) derivatives is thought to proceed through the addition of the active methylene (B1212753) group to the ylidene bond, followed by elimination of ethanol (B145695) and subsequent cyclization via the addition of an NH group to the cyano group. acs.org

Derivatization and Functionalization Strategies of the 4-Aminopyridine Scaffold for Research Applications

The 4-aminopyridine scaffold serves as a versatile platform for the development of new therapeutic agents and research tools. nih.govkaist.ac.krnih.gov Its structure allows for derivatization at multiple positions, enabling the fine-tuning of its chemical and biological properties. nih.govresearchgate.netacs.org

One common strategy involves the monotosylation of 4-aminopyridine by reacting it with tosyl chloride in an alkaline medium. semanticscholar.orgui.ac.idresearchgate.net The resulting N-(pyridin-4-yl)benzenesulfonamide can then be used as a ligand to form metal complexes, potentially enhancing its biological activity. semanticscholar.orgui.ac.idresearchgate.net

Further functionalization can be achieved through "click chemistry," a powerful and versatile set of reactions for molecular assembly. For example, 4-azidopyridine-3-sulfonamide can be reacted with various terminal alkynes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com This "click tailing" approach allows for the introduction of diverse substituents, which can modulate the compound's interaction with biological targets. mdpi.com

The development of highly substituted pyridine scaffolds is crucial for creating novel natural product analogs and therapeutic leads. chemrxiv.org Strategies for the de novo synthesis of such scaffolds, including methods like the Liebeskind pyridine synthesis, have been employed to construct complex molecular architectures. chemrxiv.org These approaches, combined with late-stage functionalization, provide access to a wide array of structurally diverse 4-aminopyridine derivatives for various research applications. nih.govacs.org

Interactive Table: Derivatization Strategies for the 4-Aminopyridine Scaffold

| Strategy | Reagents | Purpose | Key Feature |

|---|---|---|---|

| Tosylation | 4-Aminopyridine, Tosyl Chloride | Introduce a sulfonamide group for further complexation or activity modulation. semanticscholar.orgui.ac.idresearchgate.net | Forms N-(pyridin-4-yl)benzenesulfonamide. semanticscholar.org |

| Click Chemistry (CuAAC) | 4-Azidopyridine derivative, Terminal Alkyne, Copper Catalyst | Rapidly generate a diverse library of triazole-containing derivatives. mdpi.com | High efficiency and modularity. mdpi.com |

| De Novo Synthesis | Various building blocks | Construct highly substituted and complex pyridine cores from scratch. chemrxiv.org | Access to novel and complex scaffolds. chemrxiv.org |

| Late-Stage Functionalization | Various | Introduce functional groups at a late stage of the synthesis for SAR studies. nih.gov | Efficiently explores chemical space around a core scaffold. nih.gov |

Comprehensive Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to confirm the chemical identity and electronic properties of 4-Aminopyridine-2-sulfonamide.

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular framework of this compound by probing the local chemical environments of hydrogen and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and amine protons. In structurally similar primary amine-substituted sulfonamides, the protons of the primary amine (NH₂) typically appear as a singlet in the range of 5.92–5.97 ppm. rsc.org The proton of the sulfonamide group (-SO₂NH₂) also manifests as a singlet, generally found further downfield between 8.78 and 10.15 ppm due to deshielding effects from the adjacent sulfonyl group. rsc.org The protons on the pyridine (B92270) ring produce signals in the aromatic region, typically between 6.51 and 7.70 ppm. rsc.org The exact chemical shifts and coupling patterns depend on the substitution pattern of the pyridine ring. Protons on carbons adjacent to electronegative atoms or groups, such as the pyridine nitrogen, generally resonate at lower fields. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For sulfonamide derivatives with aromatic systems, the signals for aromatic carbons are typically observed in the broad region between 111.83 and 160.11 ppm. rsc.org Carbons in sp² hybridization, such as those in aromatic rings, absorb downfield compared to sp³-hybridized carbons. libretexts.org The specific chemical shifts of the pyridine ring carbons in this compound are influenced by the positions of the amino and sulfonamide substituents.

Table 1: Typical NMR Chemical Shift Ranges for this compound Analogs

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (Pyridine Ring) | ¹H | 6.51 - 7.70 | rsc.org |

| Primary Amine (-NH₂) | ¹H | 5.92 - 5.97 | rsc.org |

| Sulfonamide (-SO₂NH₂) | ¹H | 8.78 - 10.15 | rsc.org |

| Aromatic Carbons (Pyridine Ring) | ¹³C | 111.83 - 160.11 | rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The IR spectra of closely related primary aromatic amine sulfonamides show strong bands for N-H stretching vibrations between 3459 and 3338 cm⁻¹. rsc.org The N-H bending vibrations of the primary amine are observed around 1635–1639 cm⁻¹. rsc.org The sulfonamide group exhibits its own characteristic absorptions, including N-H stretching in the 3349–3144 cm⁻¹ region and strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found near 1313-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org Stretching vibrations for the aromatic C=C bonds of the pyridine ring appear in the 1594–1489 cm⁻¹ region. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The parent 4-aminopyridine (B3432731) molecule is known to have a UV absorption maximum (λmax) at approximately 260 nm. nih.govresearchgate.net For derivatives, such as tosylated 4-aminopyridine, electronic transitions are assigned to π → π* and n → π* transitions, with absorption bands observed in the ranges of 225–203 nm, 299–256 nm, and 345–301 nm. researchgate.net These transitions are characteristic of aromatic systems containing heteroatoms with non-bonding electrons.

Table 2: Key Infrared Absorption Frequencies for this compound Analogs

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3459 - 3338 | rsc.org |

| N-H Stretch | Sulfonamide | 3349 - 3144 | rsc.org |

| N-H Bend | Primary Amine | 1635 - 1639 | rsc.org |

| C=C Stretch | Aromatic Ring | 1594 - 1489 | rsc.org |

| Asymmetric SO₂ Stretch | Sulfonyl | ~1313 - 1320 | rsc.org |

| Symmetric SO₂ Stretch | Sulfonyl | ~1143 - 1155 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. This compound has a molecular formula of C₅H₇N₃O₂S and a monoisotopic mass of 173.02589765 Da. nih.gov ESI-MS analysis in positive ion mode typically shows the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. oregonstate.edu This rearrangement pathway leads to the formation of an [M+H-SO₂]⁺ ion. oregonstate.edu For aminosulfonamides, common fragment ions observed in mass spectra include m/z 156, 108, and 92. uni.lu

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₂S | nih.gov |

| Molecular Weight | 173.20 g/mol | nih.gov |

| Monoisotopic Mass | 173.02589765 Da | nih.gov |

| Predicted [M+H]⁺ Adduct (m/z) | 174.03318 | chemicalbook.com |

| Predicted [M+Na]⁺ Adduct (m/z) | 196.01512 | chemicalbook.com |

| Common Fragmentation | Loss of SO₂ (64 Da) | oregonstate.edu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Table 4: Example Crystallographic Data for a 4-Aminopyridine Complex

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-Aminopyridine Copper (II) Sulphate Complex | rcsb.org |

| Crystal System | Triclinic | rcsb.org |

| Unit Cell Parameter 'a' | 8.4311 Å | rcsb.org |

| Unit Cell Parameter 'b' | 7.4878 Å | rcsb.org |

| Unit Cell Parameter 'c' | 9.0807 Å | rcsb.org |

| Unit Cell Angle 'α' | 116.6° | rcsb.org |

| Unit Cell Angle 'β' | 138.1° | rcsb.org |

| Unit Cell Angle 'γ' | 101.0° | rcsb.org |

The solid-state architecture of this compound and its co-crystals is dominated by a network of hydrogen bonds and other supramolecular interactions. The molecule possesses multiple hydrogen bond donors (the -NH₂ group and the sulfonamide -NH-) and acceptors (the pyridine nitrogen and the two sulfonyl oxygen atoms). This multiplicity creates a competitive environment for the formation of various hydrogen-bonding motifs, known as supramolecular synthons.

In the crystal structures of related sulfonamides, the sulfonamide moiety is a robust functional group for forming predictable hydrogen-bonded assemblies. A common and persistent interaction is the N-H···O hydrogen bond between the sulfonamide NH donor and a suitable acceptor. This can lead to the formation of infinite chains or cyclic motifs. Another well-established interaction in crystals containing aminopyridines is the acid-pyridine heterosynthon, should a carboxylic acid co-former be present. The study of sulfonamide co-crystals with amides and N-oxides reveals a hierarchy of interactions that determine the final crystalline form. Theoretical calculations, such as the analysis of the Molecular Electrostatic Potential Surface (MEPS), are often employed to understand the relative strengths of these donor and acceptor sites and to predict the most likely supramolecular synthons.

Chromatographic and Other Analytical Methods for Research Purity and Identity Confirmation

The purity and identity of this compound and related compounds are rigorously assessed using a combination of chromatographic and other analytical techniques. These methods are essential for monitoring reaction progress, isolating products, and confirming the structural integrity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the principal techniques employed, often coupled with mass spectrometry (MS) or UV-visible spectroscopy for definitive identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the quantitative determination of sulfonamides and aminopyridines. wu.ac.thwu.ac.th The technique offers high resolution, sensitivity, and accuracy for purity analysis and impurity profiling. wu.ac.thresearchgate.net Method development often focuses on optimizing mobile phase composition, column type, and detector wavelength to achieve the best separation and selectivity. wu.ac.th For instance, a simple, reliable, and sensitive RP-HPLC method was developed and validated for the quantitative determination of 4-amino benzene (B151609) sulphonamide in sulphonamide hydrochloride using a UV-visible and photo-diode array (PDA) detector. wu.ac.thresearchgate.net This method demonstrated linearity, accuracy, and precision, making it suitable for routine quality control. wu.ac.thwu.ac.th

For hydrophilic compounds like aminopyridines, specialized HPLC methods have been developed to achieve good peak shape and resolution without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com One such method utilizes a mixed-mode column and allows for the elution of pyridine and its isomers within a short run time, compatible with various detection techniques including UV, MS, ELSD, and RI. helixchrom.com In clinical and research settings, HPLC is also used to determine the concentration of 4-aminopyridine in biological matrices such as serum, saliva, and urine, with detection limits as low as 1 microgram/L. nih.gov

Table 1: HPLC Method Parameters for Analysis of Aminopyridines and Sulfonamides

| Parameter | Method 1 (Aminopyridines) helixchrom.com | Method 2 (Sulfonamides) wu.ac.thresearchgate.net | Method 3 (4-Aminopyridine in Biological Fluids) nih.gov |

|---|---|---|---|

| Column | Amaze HD, 3.2 x 150 mm | YMC-Triart C8 (250×4.6 mm), 5μ | Reversed-phase column |

| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | Gradient elution (details not specified) | Acetonitrile/methanol/aqueous ammonium (B1175870) carbonate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 275 nm | UV-Vis/PDA at 265 nm | UV at 245 nm |

| Injection Vol. | 1 µL | 5 µL | Not Specified |

| Run Time | 6 minutes | 40 minutes | Not Specified |

| Column Temp. | Not Specified | 25 °C | Not Specified |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for monitoring the progress of synthesis and confirming the purity of sulfonamide derivatives. semanticscholar.orgnih.govrasayanjournal.co.intandfonline.com Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. semanticscholar.org TLC is typically performed on pre-coated silica (B1680970) gel plates. semanticscholar.orgrasayanjournal.co.in

In the synthesis of tosylated 4-aminopyridine and its metal complexes, TLC is used to ascertain the purity of the final products, with a single spot indicating a pure compound. researchgate.netresearchgate.netiiardjournals.org The completion of reaction steps, such as amide coupling or the formation of Schiff bases, is also effectively monitored by TLC analysis. nih.govtandfonline.com Visualization of the separated spots on the chromatogram is commonly achieved using an ultraviolet lamp, often at a wavelength of 256 nm, or with iodine vapors. semanticscholar.orgrasayanjournal.co.in The retention factor (Rƒ) value, which is dependent on the solvent system used, helps in the identification of compounds. semanticscholar.org For example, in one study, the Rƒ value for a synthesized ligand was obtained using a solvent mixture of acetic acid and ethanol (B145695) in a 1:2 ratio. semanticscholar.org

Table 2: TLC Method Parameters for Sulfonamide Analysis

| Parameter | Method 1 semanticscholar.org | Method 2 rasayanjournal.co.in | Method 3 usda.gov |

|---|---|---|---|

| Stationary Phase | Merck pre-coated silica gel plate (10x10 cm) | Pre-coated silica gel G plates | Silica gel plate with preadsorbent spotting area |

| Mobile Phase | Acetic acid:Ethanol (1:2) | Not specified | Not specified |

| Visualization | Ultraviolet lamp at 256 nm | Iodine vapors | UV light after dipping in fluorescamine (B152294) solution |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a nitrogen-phosphorous detector (NPD), is another effective method for the analysis of aminopyridine isomers. osha.gov A partially validated method by OSHA involves collecting air samples on sulfuric acid-coated glass fiber filters, followed by extraction with an aqueous sodium hydroxide (B78521) solution. osha.gov The basified extract is then analyzed directly by GC/NPD. osha.gov This method demonstrates good extraction efficiency and sensitivity for detecting low concentrations of 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. osha.gov

Table 3: GC-NPD Method Parameters for Aminopyridine Analysis osha.gov

| Parameter | Details |

|---|---|

| Sample Collection | 37-mm polystyrene cassettes with two glass fiber filters coated with sulfuric acid |

| Extraction | 3 mL of 0.1 N NaOH |

| Analysis | Gas chromatography with a nitrogen-phosphorous detector (GC/NPD) |

| Mean Extraction Efficiency | 97.5% for 4-aminopyridine |

| Reliable Quantitation Limit | 9.13 ppb (35.2 µg/m³) for 4-aminopyridine |

Other Analytical Methods

In conjunction with chromatographic separation, other analytical techniques are crucial for the complete structural elucidation and identity confirmation of this compound. Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that confirm the identity of the compound. semanticscholar.orgrasayanjournal.co.inresearchgate.netresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for this purpose. semanticscholar.orgresearchgate.netresearchgate.net UV-Visible spectroscopy is also employed, often as a detector for HPLC, to provide information about the electronic transitions within the molecule, which is characteristic of its structure. wu.ac.thsemanticscholar.orgiiardjournals.org

Computational Chemistry and Theoretical Modeling of 4 Aminopyridine 2 Sulfonamide

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 4-aminopyridine-2-sulfonamide. These studies provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT):

DFT calculations are employed to optimize the molecular geometry of this compound and its derivatives, determining the most stable conformations. imist.manih.gov These calculations also yield crucial information about bond lengths and angles. imist.ma The B3LYP functional is a commonly used method in these computational studies. imist.manih.gov For instance, in a study of novel sulfonamide derivatives, DFT with the B3LYP method and a 6-31G(d,p) basis set was used to improve geometrical and electronic computations. imist.ma

HOMO-LUMO Analysis:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. orgchemres.orgirjweb.com The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. orgchemres.org The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. irjweb.com For a series of novel sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a key indicator of chemical reactivity, with a smaller gap reflecting greater potential for charge transfer within the molecule. irjweb.comimist.ma

Key Quantum Chemical Parameters for a Series of Novel Sulfonamide Derivatives imist.ma

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3 | -4.7086 | -2.2716 | 2.437 |

| 4 | -4.6324 | -2.2131 | 2.4193 |

| 5 | -5.2300 | -2.7320 | 2.498 |

This table presents the calculated HOMO, LUMO, and energy gap values for a set of novel sulfonamide derivatives, illustrating the application of quantum chemical calculations in assessing their electronic properties and reactivity.

Molecular Docking and Protein-Ligand Interaction Studies in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infonih.gov This method is extensively used to understand how this compound and its analogs might interact with biological targets, such as enzymes and receptors.

These studies are crucial in drug discovery for identifying potential lead compounds. d-nb.infonih.gov For example, molecular docking of certain 3-aminopyridine-2(1H)-one derivatives with the protease domain of coagulation factor XI has been performed to evaluate their antithrombotic potential. d-nb.info Similarly, docking studies have been conducted on sulfonamide derivatives with target proteins like 7JMT and 4G0N to explore their potential as anticancer agents. imist.ma The binding affinity, measured in kcal/mol, and the formation of hydrogen bonds are key outputs of these simulations. imist.manih.gov

Molecular Docking Results for Sulfonamide Derivatives with Target Proteins imist.ma

| Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) |

| 3 | 7JMT | -6.02438 | 1.8600 |

| 4 | 7JMT | -6.87654 | 1.31598 |

| 5 | 7JMT | -7.34052 | 1.7532 |

| 3 | 4G0N | -6.11234 | 1.5432 |

| 4 | 4G0N | -7.01234 | 1.4321 |

| 5 | 4G0N | -7.12345 | 1.6543 |

This table showcases the binding affinities and RMSD values of sulfonamide derivatives with two different protein targets, highlighting the use of molecular docking in predicting potential drug-protein interactions.

Pharmacophore Modeling and Virtual Screening Applications in Chemical Biology Research

Pharmacophore modeling and virtual screening are powerful tools in the quest for new bioactive compounds. nih.govpharmacophorejournal.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govutrgv.edu This approach has been successfully applied to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govnih.gov For instance, fragment-based virtual screening has been used to discover new ligands for Plasmodium PI4KIIIβ, a critical target for antimalarial drug development. nih.gov The process often involves filtering compounds based on properties like drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

In Silico Prediction of Theoretical Molecular Properties for Research Applications

Computational tools can predict a wide range of molecular properties for this compound, providing valuable data for research without the need for initial synthesis and experimental testing. nih.govnih.gov These properties are crucial for assessing the "drug-likeness" of a compound.

Predicted properties often include:

Molecular Weight: A key determinant of a molecule's ability to diffuse across membranes. nih.gov

LogP: A measure of a compound's lipophilicity, which influences its absorption and distribution. nih.gov

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and binding. nih.gov

These in silico predictions help researchers to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. nih.govnih.gov

Predicted Molecular Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C5H7N3O2S |

| Molecular Weight | 173.20 g/mol |

| XLogP3-AA | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 173.02589765 Da |

| Topological Polar Surface Area | 94.9 Ų |

| Heavy Atom Count | 11 |

This table provides a summary of the computationally predicted molecular properties of this compound, which are essential for its initial evaluation in drug discovery research.

Coordination Chemistry and Metal Complexation Research

Synthesis and Spectroscopic Characterization of Metal Complexes with 4-Aminopyridine-2-sulfonamide as a Ligand

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of tosylated 4-aminopyridine (B3432731) have been prepared by reacting the ligand with metal nitrates like Ni(NO₃)₂·6H₂O and Fe(NO₃)₂·6H₂O in an aqueous alkaline medium. semanticscholar.orgui.ac.idresearchgate.net Similarly, complexes with Zn(II) and Cu(II) have been synthesized by complexing the metal ions with a ditosylated 2-aminopyridine (B139424) derivative. sciencepublishinggroup.comresearchgate.net The general procedure often involves refluxing the reaction mixture, followed by cooling to allow for the precipitation of the solid complex, which is then filtered, washed, and dried. tandfonline.com

The structural elucidation and characterization of these synthesized complexes are carried out using a variety of spectroscopic and analytical techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups like the azomethine (C=N) of the pyridine (B92270) ring and the sulfonyl group (SO₂) upon complexation provide direct evidence of metal-ligand bond formation. sciencepublishinggroup.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes. The spectra reveal information about ligand-to-metal charge transfer (LMCT) bands and d-d electronic transitions of the metal ions, which helps in understanding the geometry and electronic structure of the complexes. sciencepublishinggroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes, confirming the structure and purity of the compounds. ui.ac.idresearchgate.nettandfonline.com Chemical shifts in the aromatic region and of protons associated with the sulfonamide group can provide insights into the coordination environment. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is employed to determine the molecular mass of the synthesized compounds, which helps in confirming their proposed empirical formula. ui.ac.idresearchgate.net

Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N) in the synthesized compounds, which is compared with the calculated values for the proposed structures. researchgate.netcyberleninka.ru

Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes in solution, indicating whether anions are within or outside the coordination sphere. researchgate.netresearchgate.net

The following table summarizes typical spectroscopic data for metal complexes of a related tosylated aminopyridine ligand.

| Technique | Free Ligand | Metal Complex (e.g., Ni(II), Fe(II), Cu(II), Zn(II)) | Inference |

| FTIR (cm⁻¹) | ν(C=N): ~1688 | ν(C=N): ~1651-1674 (lower frequency) | Coordination of pyridine ring nitrogen to the metal ion. semanticscholar.orgui.ac.idresearchgate.net |

| ν(SO₂): ~1125 | ν(SO₂): Shift observed | Involvement of sulfonamide group in coordination. researchgate.net | |

| UV-Vis (nm) | π → π: ~225-289 | Ligand-to-Metal Charge Transfer (LMCT) bands appear. | Electron transfer from ligand to metal d-orbitals. sciencepublishinggroup.comresearchgate.net |

| n → π: ~289-334 | d-d transitions (for transition metals) appear. | Information on the geometry of the metal center. sciencepublishinggroup.comresearchgate.net | |

| ¹H NMR (ppm) | Aromatic H: 6.5-8.5 | Shifts in aromatic proton signals. | Change in electronic environment upon complexation. researchgate.net |

| Sulfonamide NH: ~11.0 | Shift or broadening of the NH signal. | Involvement of the sulfonamide nitrogen in coordination. researchgate.net |

Elucidation of Coordination Sites and Ligand Binding Modes

The elucidation of how this compound binds to metal ions is a key aspect of its coordination chemistry research. The ligand possesses several potential donor sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen and nitrogen atoms of the sulfonamide group. sciencepublishinggroup.comtandfonline.com Spectroscopic evidence, particularly from FTIR, is paramount in determining the specific binding mode.

A consistent finding in studies of related aminopyridine sulfonamide complexes is that coordination primarily occurs through the nitrogen atom of the pyridine ring. istanbul.edu.trresearchgate.net This is evidenced by a noticeable decrease in the stretching frequency of the azomethine (C=N) group in the IR spectra of the metal complexes compared to the free ligand. sciencepublishinggroup.comresearchgate.netresearchgate.net This shift indicates a transfer of electron density from the ligand's pyridine nitrogen to the d-orbitals of the metal ion. semanticscholar.orgui.ac.id

The involvement of the sulfonamide group in coordination is also frequently observed. Shifts in the asymmetric and symmetric stretching vibrations of the SO₂ group can indicate coordination through one of the sulfonyl oxygen atoms. tandfonline.commdpi.com Furthermore, changes in the vibrational frequency associated with the sulfonamide nitrogen can suggest its participation in binding. sciencepublishinggroup.com Depending on the metal ion and reaction conditions, this compound can act as a monodentate ligand, binding only through the pyridine nitrogen, or as a bidentate or even polydentate chelating ligand, involving the sulfonamide group as well. semanticscholar.orgresearchgate.net Theoretical studies and single-crystal X-ray diffraction are the definitive methods for confirming the precise coordination geometry and binding mode. researchgate.netnih.gov

Spectroscopic and Theoretical Probes of Metal-Ligand Electronic Interactions

The electronic interactions between the metal center and the this compound ligand are investigated using a combination of spectroscopic techniques and theoretical calculations. UV-Visible absorption spectroscopy is a primary tool for probing these interactions. The electronic spectra of the metal complexes typically show bands that are not present in the spectrum of the free ligand. sciencepublishinggroup.com

These new bands are often assigned to two main types of electronic transitions:

d-d Transitions: For transition metal complexes, absorptions in the visible region of the spectrum often correspond to transitions of electrons between the d-orbitals of the metal ion. The energy and number of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral) around the metal center. sciencepublishinggroup.comresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT): Intense absorption bands, usually in the UV or near-UV region, are attributed to LMCT transitions. sciencepublishinggroup.comresearchgate.net These transitions involve the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital, confirming the electronic interaction and bond formation between the ligand and the metal. semanticscholar.orgui.ac.id

Theoretical studies, such as those using Density Functional Theory (DFT), complement the experimental data by providing a deeper understanding of the electronic structure. researchgate.net These calculations can predict the molecular orbital energies, helping to assign the observed electronic transitions. They also allow for the analysis of the distribution of electron density upon complexation and the nature of the metal-ligand bonds. acs.orgacs.org For example, theoretical models can corroborate the coordination mode by calculating the vibrational frequencies and comparing them with experimental IR spectra. istanbul.edu.trresearchgate.net

The table below summarizes typical electronic spectral data for complexes of a related aminopyridine sulfonamide ligand.

| Metal Ion | Absorption Bands (nm) | Assignment |

| Zn(II) | 362-375 | n → π* (LMCT) |

| Cu(II) | 358-490 | n → π* (LMCT) |

| ~690 | d → d transition | |

| Data derived from studies on a ditosylated 2-aminopyridine ligand complex. sciencepublishinggroup.comresearchgate.net |

Catalytic Potential of this compound Metal Complexes in Model Reactions

The metal complexes of sulfonamide derivatives, including those of aminopyridines, are being explored for their catalytic potential. semanticscholar.orgui.ac.idresearchgate.net The coordination of the ligand to a metal ion can enhance its catalytic activity compared to the free ligand. researchgate.net While specific studies on the catalytic applications of this compound complexes are not extensively reported, research on analogous systems suggests potential utility in various chemical transformations.

For instance, metal complexes of sulfonamides have been investigated as catalysts in polymerization reactions. Group 4 metal complexes supported by sulfonamide-based ligands have shown activity as catalysts for the ring-opening polymerization of ε-caprolactone and rac-lactide. nih.gov The electronic and steric environment provided by the ligand around the metal center plays a crucial role in the efficiency and control of the polymerization process.

Furthermore, metal complexes are often studied for their potential in oxidation or reduction reactions. The ability of transition metals to exist in multiple oxidation states makes their complexes candidates for redox catalysis. cyberleninka.ru For example, certain aminopyridine-based metal complexes have been tested for their ability to catalyze the removal of organic dyes from wastewater, indicating a potential application in environmental remediation. ekb.eg The complexation of ligands like this compound is hoped to increase the catalytic potential for applications in the chemical and pharmaceutical industries. sciencepublishinggroup.comresearchgate.netresearchgate.net

Mechanistic Investigations of Biological Interactions in Research Models

Enzyme Inhibition Kinetics and Molecular Binding Assays (e.g., Carbonic Anhydrase, Folic Acid Synthesis Enzymes, JNK)

The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, primarily by acting as a mimic of a native substrate or transition state. The pyridine (B92270) and amino moieties of 4-aminopyridine-2-sulfonamide further influence its binding affinity and selectivity.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are among the most potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. nih.gov

While direct kinetic data for this compound is not extensively documented in publicly available literature, research on its structural isomers, particularly pyridine-3-sulfonamides, provides significant insight. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activities against various human (h) CA isoforms, with inhibition constants (Kᵢ) reaching the nanomolar range for the cancer-associated isoforms hCA IX and hCA XII. nih.gov The ubiquitous cytosolic isoforms, hCA I and hCA II, were also inhibited, though often with different potencies, highlighting the potential for developing isoform-selective inhibitors. nih.govmdpi.com The inhibitory activity is highly dependent on the substituents on the pyridine ring, as different modifications can influence interaction with the hydrophilic or lipophilic halves of the enzyme's active site. nih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected Pyridine Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| 4-(4-prop-2-yn-1-yl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA II | 312.8 | nih.gov |

| 4-(4-prop-2-yn-1-yl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA IX | 137.5 | nih.gov |

| 4-(4-prop-2-yn-1-yl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA XII | 154.2 | nih.gov |

| 4-(4-(tert-butyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA II | 271.5 | nih.gov |

| 4-(4-(tert-butyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA IX | 421.3 | nih.gov |

| 4-(4-(tert-butyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA XII | 91.1 | nih.gov |

| Acetazolamide (Standard Inhibitor) | hCA II | 12.1 | nih.gov |

| Acetazolamide (Standard Inhibitor) | hCA IX | 25.0 | nih.gov |

| Acetazolamide (Standard Inhibitor) | hCA XII | 5.7 | nih.gov |

Folic Acid Synthesis Enzymes

The antibacterial action of sulfonamides is classically attributed to their inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the de novo folate synthesis pathway in microorganisms. nih.gov By acting as competitive inhibitors that mimic the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to folic acid. nih.govannualreviews.org This disruption of folate metabolism is detrimental to bacterial survival. The structural similarity between PABA and the aminobenzene sulfonamide core suggests that aminopyridine sulfonamides could operate via this mechanism, though specific kinetic studies on this compound's activity against DHPS are not widely reported.

c-Jun N-terminal Kinase (JNK) Inhibition

In Vitro Receptor Interaction Studies for Mechanistic Understanding

Beyond enzyme inhibition, aminopyridine sulfonamides have been investigated for their ability to interact with various cell-surface and intracellular receptors, which can elucidate other potential mechanisms of action.

Research into compounds structurally related to this compound has revealed potent and selective antagonism at specific neurotransmitter receptors. A notable example is the compound Ro 63-0563, or 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide. nih.govnih.gov This molecule, which shares the aminopyridine and sulfonamide moieties, has been characterized as a high-affinity antagonist of the 5-HT₆ serotonin (B10506) receptor. nih.gov

In vitro binding assays using radiolabeled ligands demonstrated that this compound binds selectively to both rat and human recombinant 5-HT₆ receptors with high affinity. nih.govnih.gov Functional assays in cell lines expressing the human 5-HT₆ receptor confirmed its role as a competitive antagonist, effectively blocking receptor activation by serotonin without demonstrating any agonist or inverse agonist activity itself. nih.gov These findings highlight that the aminopyridine sulfonamide scaffold can be tailored to interact selectively with G-protein coupled receptors, suggesting a potential mechanism of action in the central nervous system.

Table 2: Receptor Binding and Functional Antagonism Data for a 4-Aminopyridine (B3432731) Sulfonamide Analog

| Compound | Receptor | Assay Type | Value | Reference |

|---|---|---|---|---|

| Ro 63-0563 | Human 5-HT₆ | Binding Affinity (pKi) | 7.91 ± 0.02 | nih.gov |

| Ro 63-0563 | Rat 5-HT₆ | Binding Affinity (pKi) | 7.83 ± 0.01 | nih.gov |

| Ro 63-0563 | Human 5-HT₆ | Functional Antagonism (pA₂) | 7.10 ± 0.09 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Activity in Research Models

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how a molecule's chemical structure relates to its biological activity. For aminopyridine sulfonamides, SAR studies have focused on how modifications to the pyridine ring, the amino group, and the sulfonamide moiety affect target binding and potency.

Key observations from research on related pyridine sulfonamides include:

Position of the Sulfonamide Group: The relative positions of the amino and sulfonamide groups on the pyridine ring are critical determinants of activity. Studies comparing different isomers reveal that these positional changes significantly impact target-binding properties. mdpi.com For instance, in the context of CA inhibition, the geometry of the inhibitor within the active site is dictated by the substitution pattern, affecting selectivity across different isoforms. nih.gov

Substituents on the Pyridine Ring: The introduction of various substituents onto the pyridine ring can dramatically alter biological activity. In a series of 4-substituted pyridine-3-sulfonamides, modifications at the 4-position using "click" chemistry led to a wide range of potencies against carbonic anhydrase isoforms. nih.govmdpi.com Aliphatic and aromatic substitutions were shown to influence selectivity, for example, between the cancer-associated hCA IX and the ubiquitous hCA II. mdpi.com

The Sulfonamide Moiety (SO₂NH₂): This group is the primary anchor for binding to metalloenzymes like carbonic anhydrase. nih.gov Modifications to this group, such as N-substitution, can alter the acidity (pKa) and binding characteristics of the molecule, which is a key principle of the Bell-Roblin theory for antibacterial sulfonamides. annualreviews.org

The Amino Group (-NH₂): The amino group can act as a hydrogen bond donor, contributing to the molecule's interaction with its biological target. Its position relative to the sulfonamide group and other ring substituents is crucial for establishing the correct orientation within a binding site. annualreviews.orgnih.gov

Exploration of Molecular Pathways in Cell-Free or In Vitro Systems

The interactions of this compound and its analogs with specific enzymes and receptors implicate their involvement in distinct molecular pathways, which have been explored in various cell-free and in vitro models.

Carbonic Anhydrase-Related Pathways: By inhibiting carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, sulfonamides can disrupt pH regulation in cancer cells. nih.gov Hypoxic tumors often overexpress these enzymes to manage the acidic microenvironment created by their high metabolic rate. Inhibition of these CAs can lead to intracellular acidification and disrupt tumor growth and proliferation, a mechanism explored in various cancer cell lines. mdpi.comnih.gov

Folate Biosynthesis Pathway: In bacterial systems, the inhibition of dihydropteroate synthase by sulfonamides directly blocks the de novo synthesis of folate. nih.gov Folate is essential for the synthesis of nucleotides and certain amino acids. Blocking this pathway starves the bacteria of these vital components, leading to a bacteriostatic effect. This is a well-established pathway targeted by this class of compounds. annualreviews.org

JNK Signaling Pathway: Inhibition of JNK in cell-based assays has been shown to block the phosphorylation of its downstream target, c-Jun. nih.gov This prevents the activation of transcription factors like AP-1, which regulate the expression of genes involved in stress responses, inflammation (e.g., IL-2, TNF-α), and apoptosis. nih.govmerckmillipore.com

Serotonergic Pathways: The antagonist activity of aminopyridine sulfonamide analogs at 5-HT₆ receptors directly modulates serotonergic signaling pathways in the brain. nih.gov Since these receptors are linked to adenylyl cyclase, their blockade can alter downstream signaling cascades mediated by cyclic AMP (cAMP), which are involved in cognitive function and neuronal activity. nih.gov

Applications in Chemical Biology and As Research Probes

Utility as Chemical Tools for Investigating Biological Mechanisms

While specific, widespread applications of 4-Aminopyridine-2-sulfonamide as a direct chemical tool for investigating biological mechanisms are not extensively documented in publicly available research, the broader class of sulfonamides and aminopyridines are well-established as valuable research probes. Sulfonamides, for instance, are known to target a range of enzymes, and their inhibitory activity can be harnessed to study enzyme function and metabolic pathways. The primary sulfonamide group is a key zinc-binding group in many metalloenzyme inhibitors, and its presence in this compound suggests potential for exploring the roles of such enzymes.

The aminopyridine portion of the molecule also contributes to its potential as a research tool. Aminopyridines are known to interact with ion channels and other neurological targets. Although the parent compound, 4-aminopyridine (B3432731), is a known potassium channel blocker, the addition of the sulfonamide group at the 2-position modifies its electronic and steric properties, which could lead to altered target specificity and utility in probing different biological questions. The development of research tools from this scaffold would involve systematically exploring its interactions with a variety of biological targets to identify specific binding partners and functional effects.

Design and Synthesis of Analogs for Target Validation and Probe Development

The design and synthesis of analogs based on the this compound scaffold is a key strategy for target validation and the development of more potent and selective research probes. The core structure presents several opportunities for chemical modification to explore structure-activity relationships (SAR).

Key modification points for analog development include:

The Sulfonamide Nitrogen (N-substitution): Alkylation or arylation at the sulfonamide nitrogen can significantly impact binding affinity and selectivity for target proteins. Introducing different functional groups can probe the steric and electronic requirements of a target's binding pocket.

The Amino Group (Position 4): The amino group can be acylated, alkylated, or used as a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create sophisticated molecular probes for imaging or target identification studies.

A general synthetic approach to producing analogs of this compound often starts with a suitable aminopyridine precursor. The synthesis of a library of analogs allows for systematic screening against various biological targets to identify compounds with desired activity and selectivity. Once a lead analog is identified, it can be further optimized to enhance its properties as a research probe for target validation, which is the process of confirming that a specific biological target is responsible for a particular physiological effect.

Below is a table illustrating a hypothetical design strategy for a small library of this compound analogs aimed at exploring SAR for a generic kinase target.

| Analog ID | R1 (at Sulfonamide-N) | R2 (at Amino-N) | Rationale for Design |

| APS-001 | H | H | Parent Compound |

| APS-002 | Methyl | H | Investigate steric tolerance at the sulfonamide |

| APS-003 | Phenyl | H | Explore aromatic interactions in the binding site |

| APS-004 | H | Acetyl | Modulate hydrogen bonding at the amino group |

| APS-005 | Methyl | Acetyl | Combine modifications to probe for synergistic effects |

This systematic approach to analog design and synthesis is fundamental to the development of novel chemical probes that can be used to dissect complex biological pathways and validate new drug targets.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of sulfonamides often involves multi-step processes that utilize harsh reagents like sulfonyl chlorides. acs.orgnih.gov Modern research is increasingly focused on developing more efficient, economical, and environmentally benign synthetic routes.

A significant advancement is the development of electrochemical methods for sulfonamide synthesis. cardiff.ac.uk One such method enables the direct oxidative coupling of readily available and inexpensive thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. acs.org This process is remarkably rapid, often concluding in as little as five minutes, and produces hydrogen as its only benign byproduct. cardiff.ac.uk Notably, this electrochemical approach has been successfully applied to heteroarylamines, including 4-aminopyridine (B3432731), demonstrating its utility for creating pyridine-based sulfonamides. acs.org

Other sustainable approaches include the use of aqueous media under controlled pH for the synthesis of novel sulfonamides, which reduces the reliance on volatile organic solvents. nih.gov These green chemistry principles are central to the future of pharmaceutical manufacturing, aiming to reduce waste, improve safety, and lower production costs.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Classical Synthesis | Reaction of amine nucleophiles with sulfonyl chlorides. | Established and well-understood. | acs.org |

| Electrochemical Oxidative Coupling | Electricity-driven coupling of thiols and amines. | Environmentally benign, rapid (5 min), no sacrificial reagents, uses commodity chemicals. | acs.orgcardiff.ac.uk |

| Aqueous Media Synthesis | Utilizes water as the solvent under dynamic pH control. | Reduces use of organic solvents, simple isolation via filtration. | nih.gov |

Advanced Computational Approaches for Scaffold Optimization and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of molecular properties before committing to laboratory synthesis. For the 4-aminopyridine-2-sulfonamide scaffold, these in silico methods are crucial for optimizing derivatives and predicting their biological behavior.

Advanced computational techniques include molecular docking, which simulates the interaction between a ligand (the sulfonamide derivative) and the active site of a target protein. nih.govmdpi.com This provides insights into binding affinity and selectivity, guiding the design of more potent and specific inhibitors. nih.govnih.gov For instance, docking studies have been used to rationalize the superior activity of certain sulfonamides against dihydropteroate (B1496061) synthase (DHPS) and to understand selective interactions with carbonic anhydrase isoforms. nih.govnih.gov

Furthermore, a suite of computational tools is used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Models like QikProp and software suites like ADMET Predictor® can forecast critical parameters such as human intestinal absorption, blood-brain barrier permeability, and potential liabilities like hERG potassium channel inhibition. nih.gov This predictive power allows researchers to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline, reducing late-stage failures and optimizing resource allocation. researchgate.netauctoresonline.org

| Computational Approach | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Simulating ligand-protein binding. | Predict binding affinity, mode of interaction, and rationale for activity. | nih.govmdpi.comnih.gov |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Assess drug-likeness, predict absorption, distribution, metabolism, excretion, and toxicity. | nih.govresearchgate.net |

| Structure-Based Design | Using 3D structural information of the target to guide ligand design. | Optimize potency and selectivity of inhibitors. | nih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Propose possible binding modes and assess the stability of ligand-protein complexes. | nih.gov |

Identification of New Biological Targets in Fundamental Research

While sulfonamides are historically known for targeting microbial dihydropteroate synthase and various carbonic anhydrase isoforms, the 4-aminopyridine moiety introduces the potential for novel biological activities. nih.gov The parent compound, 4-aminopyridine, is a known potassium channel blocker used to treat certain neurological conditions. biorxiv.orgpensoft.net

Emerging research has revealed that 4-aminopyridine can significantly promote the healing of skin wounds. biorxiv.orgnih.gov This activity is linked to its ability to increase the expression of crucial neurogenic mediators and growth factors, including nerve growth factor (NGF) and transforming growth factor-β (TGF-β). nih.gov These findings suggest that the fundamental biological activity of the 4-aminopyridine core involves modulating pathways related to tissue regeneration and neuronal repair. biorxiv.orgbiorxiv.org

This opens a compelling new frontier for this compound and its derivatives. Future fundamental research could explore whether this specific sulfonamide retains the potassium channel blocking activity of its parent amine or if the addition of the sulfonamide group directs its activity toward novel targets within the tissue regeneration or neuroinflammation pathways. Investigating its effects on growth factor expression and cellular proliferation in models of wound healing could uncover entirely new therapeutic applications beyond the traditional scope of sulfonamides.

Role in Multi-Omics Research as a Molecular Probe

Multi-omics represents a systems-biology approach that integrates data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of complex biological states. frontiersin.orgnih.gov In this context, well-characterized small molecules can serve as powerful molecular probes to perturb a biological system and observe the resulting multi-level changes.

This compound, once its primary biological target(s) are precisely identified, could be an ideal candidate for use as a molecular probe. For example, by treating a cell culture or model organism with the compound, researchers could employ a multi-omics workflow to map its downstream effects. Proteomics could identify changes in protein expression and signaling pathways, while metabolomics could reveal shifts in metabolic networks. nih.gov

This approach can elucidate the compound's mechanism of action, identify potential off-target effects, and uncover novel biological pathways associated with its activity. nih.gov Using an unsupervised, "bottom-up" multi-omics strategy allows for the discovery of molecular signatures and complex interactions that might be missed by traditional, hypothesis-driven methods. frontiersin.orgdundee.ac.uk The insights gained from using this compound as a molecular probe could therefore extend beyond its own therapeutic potential, contributing to a deeper understanding of fundamental biological processes.

Integration with High-Throughput Screening for Academic Discovery

High-throughput screening (HTS) has transitioned from being an exclusively industrial tool to a cornerstone of academic drug discovery and chemical genetics. nih.govnih.gov Academic HTS centers provide researchers with access to large, diverse compound libraries and the robotic automation needed to test them against novel biological assays. nih.govcuanschutz.edu

The this compound scaffold is well-suited for inclusion in these academic screening libraries. Its synthetic tractability allows for the creation of a focused library of derivatives with diverse chemical properties. Screening this library against a wide array of targets—from enzymes and receptors to complex cellular phenotypic assays—can rapidly identify unexpected "hits" or starting points for new research avenues. drugtargetreview.com

This integration of a specific chemical scaffold with broad, unbiased screening accelerates the pace of academic discovery. nih.gov It enables the identification of novel chemical tools to study biological questions (chemical genetics) and provides validated starting points for translational research and new therapeutic development programs. nih.gov The collaboration between synthetic chemists developing novel scaffolds like this compound and academic screening centers creates a powerful engine for innovation.

Q & A

Q. What are the recommended synthetic routes for 4-Aminopyridine-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 2-aminopyridine derivatives. A validated approach includes reacting 2,3-diaminopyridine with sulfonyl chlorides (e.g., tosyl chloride) in a dichloromethane/pyridine solvent system at 313 K for 24 hours . Optimization involves:

- Stoichiometry: Excess sulfonyl chloride (3:1 molar ratio) ensures complete sulfonamide formation.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control: Maintaining 313 K minimizes side reactions (e.g., over-sulfonylation).

- Purification: Recrystallization from ethanol yields high-purity crystals (68% isolated yield) .

Q. How do solubility properties of this compound influence experimental design?

Methodological Answer: Solubility in organic solvents (DMF, DMSO, methanol) and limited solubility in non-polar solvents (e.g., petroleum ether) guide solvent selection for reactions and assays . For example:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity: Category 2 oral, Category 3 dermal) .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management: Bind spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For example:

- Hydrogen Bonding Analysis: SCXRD of a related sulfonamide derivative revealed N–H⋯N interactions forming R22(8) ring motifs, critical for stability .

- Dihedral Angles: Planar deviations between sulfonyl benzene rings (50.01°) and the pyridine core inform steric hindrance effects .

- Sample Preparation: Recrystallize from ethanol to obtain diffraction-quality crystals .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Reproducibility Checks: Validate assays under standardized conditions (pH, temperature, cell lines).

- Impurity Profiling: Use HPLC-MS to identify contaminants (e.g., sulfanilic acid or acetylsulfadiazine) that may skew activity results .

- Kinetic Studies: Compare IC50 values across multiple concentrations to rule out non-specific binding .

Q. How can thermodynamic data inform stability studies of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., boiling point ~273°C for analogs) .

- ΔfH°gas Calculations: Use NIST data to predict enthalpy of formation and assess thermal stability under storage conditions .

- Solvent Compatibility: Test solubility in DMSO/water mixtures to avoid precipitation in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.